molecular formula C17H17ClO4 B5144941 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5144941
M. Wt: 320.8 g/mol
InChI Key: RCDYSVLZODYURA-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17ClO4 It is a derivative of benzaldehyde and contains both chlorophenoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenoxy group can mimic natural ligands, allowing the compound to bind to specific molecular targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
  • 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde

Uniqueness

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the chlorophenoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom in the ortho position of the phenoxy group can lead to distinct steric and electronic effects compared to its isomers or analogs with different halogen substitutions.

Properties

IUPAC Name

4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDYSVLZODYURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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